
Technical Guide: Spectroscopic Profiling of 2-
Ethoxy-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 2-Ethoxy-5-methoxybenzaldehyde

CAS No.: 39206-04-7

Cat. No.: B3264483 Get Quote

CAS Registry Number: 39206-04-7 Molecular Formula:

Molecular Weight: 180.20 g/mol IUPAC Name: 2-Ethoxy-5-methoxybenzaldehyde

Structural Architecture & Synthetic Logic
Before analyzing the spectra, it is essential to understand the electronic environment of the

molecule. The structure consists of a benzene ring trisubstituted in a 1,2,5 pattern.

Position 1 (Formyl, -CHO): A strong electron-withdrawing group (EWG), deshielding ortho

protons (H-6).

Position 2 (Ethoxy, -OCH

CH

): An electron-donating group (EDG) by resonance, shielding ortho/para positions (H-3, H-5).
The ethyl group introduces distinct aliphatic signals.

Position 5 (Methoxy, -OCH

): A second EDG, reinforcing electron density at ortho/para positions (H-4, H-6).

Synthesis Pathway (Context for Impurities)
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Spectroscopic analysis often reveals impurities from the precursor. The compound is typically

synthesized via ethylation of 2-hydroxy-5-methoxybenzaldehyde (5-methoxysalicylaldehyde).
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Figure 1: Synthetic workflow for the generation of the target compound. Residual signals at

10.6 (phenolic OH) indicate incomplete alkylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following data represents the experimental assignments in CDCl

.

H NMR Characterization (500 MHz, CDCl )
The proton spectrum is characterized by three distinct regions: the deshielded aldehyde

singlet, the aromatic region (showing an ABX or AMX pattern), and the aliphatic alkyl region.
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Assignment
Shift (

ppm)
Multiplicity Integration

Coupling
Constant (

)

Structural
Logic

CHO 10.47 Singlet (s) 1H -

Aldehyde

proton; highly

deshielded by

carbonyl

anisotropy.

H-6 7.32 Doublet (d) 1H 3.3 Hz

Ortho to

CHO.[1]

Deshielded

by C=O.

Small meta-

coupling to H-

4.

H-4 7.11
Doublet of

Doublets (dd)
1H 9.1, 3.3 Hz

Para to CHO.

[1] Coupled

ortho to H-3

and meta to

H-6.

H-3 6.93 Doublet (d) 1H 9.1 Hz

Ortho to

Ethoxy.

Shielded by

electron

donation from

OEt.

-OCH

-
4.11 Quartet (q) 2H 7.0 Hz

Methylene of

ethoxy group.

Deshielded

by oxygen.

-OCH 3.79 Singlet (s) 3H -
Methoxy

protons.
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-CH 1.45 Triplet (t) 3H 7.1 Hz

Methyl of

ethoxy group.

Coupled to

methylene.

C NMR Characterization (125 MHz, CDCl )
The carbon spectrum confirms the presence of 10 unique carbon environments.
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Assignment
Shift (

ppm)
Environment Notes

C=O 189.7 Carbonyl
Characteristic

aldehyde signal.

C-2 155.2 Quaternary Ar-O

Ipso to ethoxy.

Downfield due to

oxygen attachment.

C-5 153.5 Quaternary Ar-O Ipso to methoxy.

C-1 125.1 Quaternary Ar-C Ipso to aldehyde.

C-6 123.5 Aromatic CH Ortho to CHO.

C-4 114.5 Aromatic CH

Para to CHO; shielded

by OMe/OEt

resonance.

C-3 110.1 Aromatic CH

Ortho to OEt; most

shielded aromatic

carbon.

-OCH

-
64.7 Aliphatic CH Ethoxy methylene.

-OCH 55.6 Aliphatic CH Methoxy carbon.

-CH 14.6 Aliphatic CH Ethoxy methyl

terminal.

Mass Spectrometry (MS) Profile
Ionization Mode: Electron Impact (EI, 70 eV) The fragmentation pattern is driven by the stability

of the aromatic core and the loss of the alkyl ether chains.
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m/z Intensity
Fragment
Assignment

Mechanistic Insight

180 [M]+ Molecular Ion
Stable aromatic

aldehyde.

152 [M-28]+

Loss of C

H

McLafferty-like

rearrangement: Loss

of ethylene from the

ethoxy group to form

the phenol ion (2-

hydroxy-5-

methoxybenzaldehyde

radical cation).

151 [M-29]+ Loss of CHO -Cleavage of the

formyl radical.

137 [M-43]+

Loss of C

H

O

Complex

fragmentation

involving loss of the

ethoxy radical or

acetyl-like fragment.

123 [M-57]+

Loss of C

H

+ CO

Sequential loss of

ethyl and carbonyl.

Fragmentation Pathway Diagram
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Figure 2: Primary fragmentation pathways observed in EI-MS for 2-ethoxy-5-
methoxybenzaldehyde.

Infrared (IR) Spectroscopy
While specific wavenumbers vary by instrument resolution, the following bands are diagnostic

for this molecule.

Carbonyl Stretch (C=O): 1675–1685 cm

. Strong, sharp band characteristic of conjugated aldehydes.

Aromatic C=C Stretch: 1580–1600 cm

.

C-H Stretch (Aldehyde): 2750 & 2850 cm

(Fermi doublet).

Ether C-O Stretch: 1200–1260 cm

(Asymmetric stretch of Ar-O-C).
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Experimental Protocol: Sample Preparation for NMR
To replicate the data provided above, follow this standard operating procedure (SOP).

Solvent Selection: Use Deuterated Chloroform (CDCl

) with 0.03% TMS (Tetramethylsilane) as an internal standard.

Concentration: Dissolve 10–15 mg of the solid sample in 0.6 mL of solvent.

Note: High concentrations may cause peak broadening due to viscosity or stacking

interactions.

Shimming: Ensure rigorous shimming on the ethyl quartet (

4.11) to resolve the subtle couplings in the aromatic region.

Acquisition Parameters:

Pulse Angle: 30°

Relaxation Delay (D1):

1.0 s (ensure full relaxation of the aldehyde proton).

Scans: 16 (minimum) for

H; 512+ for

C.
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NIST Mass Spectrometry Data Center.2-Hydroxy-5-methoxybenzaldehyde (Precursor Data).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. scribd.com [scribd.com]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 2-Ethoxy-5-
methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3264483#spectroscopic-data-for-2-ethoxy-5-
methoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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